molecular formula C13H22BrNO3 B3267986 Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate CAS No. 473795-43-6

Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

Cat. No.: B3267986
CAS No.: 473795-43-6
M. Wt: 320.22 g/mol
InChI Key: XYDJXFFRMCPJRH-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate: is a versatile small molecule scaffold used in various research and industrial applications. It is identified by the CAS number 473795-43-6 and has a molecular weight of 320.23 g/mol . The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with 3-bromo-2-oxopropyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound is used in the development of biologically active molecules. It is involved in the synthesis of enzyme inhibitors and receptor modulators, which are crucial in drug discovery and development .

Medicine: In medicinal chemistry, this compound is used to synthesize potential therapeutic agents. It is a key intermediate in the development of drugs targeting neurological and cardiovascular diseases .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The bromine atom and carbonyl group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

  • Tert-butyl 4-(formylmethyl)piperidine-1-carboxylate
  • Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde

Uniqueness: Tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and stability. Its bromine atom and carbonyl group make it a versatile intermediate for various synthetic applications .

Properties

IUPAC Name

tert-butyl 4-(3-bromo-2-oxopropyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BrNO3/c1-13(2,3)18-12(17)15-6-4-10(5-7-15)8-11(16)9-14/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYDJXFFRMCPJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(2-(trimethylsilyloxy)allyl)piperidine-1-carboxylate (6.43 g, 20.5 mmol) in THF (100 mL) at 0° C. was added sodium bicarbonate (2.58 g, 30.7 mmol) followed by 1-bromopyrrolidine-2,5-dione (3.65 g, 20.5 mmol). Warmed to ambient temperature and stirred 90 minutes. Partitioned between ether (150 mL) and saturated sodium bicarbonate. The aqueous layer was reextracted with ether (100 mL). The combined organic layers were washed with saturated bicarbonate, brine, dried, and concentrated to afford the title compound (7.2 g, 110% yield) as a yellow oil. Purity was 85% with the major impurity being succinimide. The crude material was used in the next step.
Name
tert-butyl 4-(2-(trimethylsilyloxy)allyl)piperidine-1-carboxylate
Quantity
6.43 g
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.65 g
Type
reactant
Reaction Step Two
Yield
110%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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